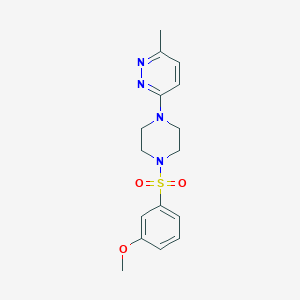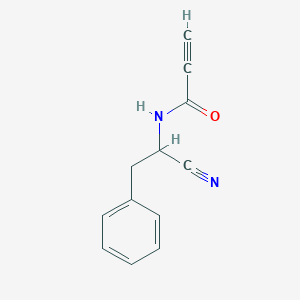
N-(1-Cyano-2-phenylethyl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2-phenylethyl)prop-2-ynamide, also known as Ynamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Ynamine is a propargylamide derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of N-(1-Cyano-2-phenylethyl)prop-2-ynamide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-Cyano-2-phenylethyl)prop-2-ynamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and alteration of gene expression. It has also been shown to exhibit anti-inflammatory activity and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-Cyano-2-phenylethyl)prop-2-ynamide is its ability to selectively inhibit the activity of HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. However, N-(1-Cyano-2-phenylethyl)prop-2-ynamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N-(1-Cyano-2-phenylethyl)prop-2-ynamide, including the development of new HDAC inhibitors with improved potency and selectivity. Additionally, N-(1-Cyano-2-phenylethyl)prop-2-ynamide could be used as a tool for studying the role of HDACs in various biological processes, including cancer development and progression. Further studies are needed to fully understand the mechanism of action of N-(1-Cyano-2-phenylethyl)prop-2-ynamide and its potential applications in the field of scientific research.
In conclusion, N-(1-Cyano-2-phenylethyl)prop-2-ynamide is a propargylamide derivative that has shown promising results in various biochemical and physiological studies. It has the potential to be used as a tool for chemical biology research and the development of new drugs and drug delivery systems. Further studies are needed to fully understand its mechanism of action and potential applications in the field of scientific research.
Méthodes De Synthèse
N-(1-Cyano-2-phenylethyl)prop-2-ynamide can be synthesized through various methods, including the reaction of propargylamine with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. The resulting product is then reacted with cyanogen bromide to yield N-(1-Cyano-2-phenylethyl)prop-2-ynamide. Another method involves the reaction of propargylamine with 2-chloroacetophenone in the presence of a base, such as sodium hydride, followed by the reaction with cyanogen bromide.
Applications De Recherche Scientifique
N-(1-Cyano-2-phenylethyl)prop-2-ynamide has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-Cyano-2-phenylethyl)prop-2-ynamide has also been studied for its potential use as a tool for chemical biology research, including the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
N-(1-cyano-2-phenylethyl)prop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-12(15)14-11(9-13)8-10-6-4-3-5-7-10/h1,3-7,11H,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSWMRBPPCTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC(CC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2-phenylethyl)prop-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)
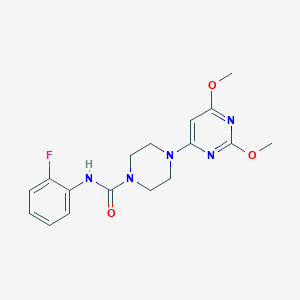
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

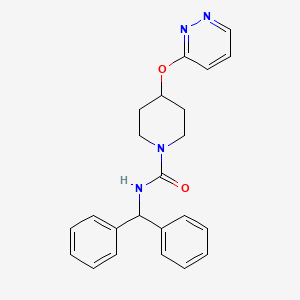
![4-butoxy-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2941956.png)

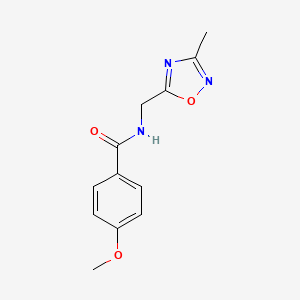
![3-Cyclopropyl-1-[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2941963.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941964.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2941969.png)
